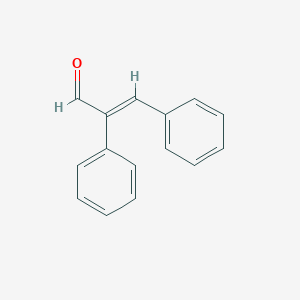

(E)-2,3-二苯基丙-2-烯醛

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

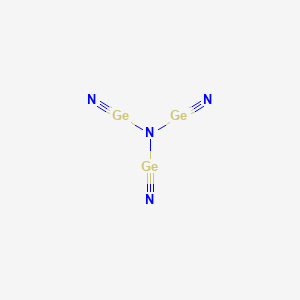

The synthesis of (E)-2,3-diphenylprop-2-enal and its derivatives involves various chemical reactions showcasing the compound's reactivity and utility in organic synthesis. For example, the reaction between 2,3-diphenyl-2H-azirine and phenyldiazomethane has been shown to produce 1-azido-1,2,3-triphenylprop-1-ene with the E-configuration in good yield, demonstrating a method to synthesize derivatives of (E)-2,3-diphenylprop-2-enal (Bowie, Nussey, & Ward, 1973). Additionally, ultrasound-assisted synthesis has been employed to produce (E)-1,2,3-triphenylprop-2-en-1-ones with high yields, indicating an efficient and scalable method for the synthesis of closely related compounds (Mala et al., 2020).

Molecular Structure Analysis

The molecular structure of (E)-2,3-diphenylprop-2-enal derivatives has been elucidated through various analytical techniques, revealing details about its configuration and conformation. For instance, the crystal structure of N-[(E)-3,3-diphenylprop-2-enylidene]-1-(4-aminophenyl)ethanone has been characterized, showing the molecule's slightly non-planar structure with substituents adopting an E configuration (Analytical Sciences: X-ray Structure Analysis Online, 2008).

Chemical Reactions and Properties

(E)-2,3-diphenylprop-2-enal undergoes various chemical reactions, illustrating its reactivity and potential for functionalization. For example, it participates in Michael addition reactions, demonstrating its utility as a substrate for enantioselective catalysis, yielding products with high enantioselectivities (Chi & Gellman, 2005).

科学研究应用

与天然有机质的相互作用

关于工程纳米颗粒 (ENP) 与天然有机质 (NOM) 之间相互作用的研究突出了复杂动力学,这些动力学可能会影响纳米颗粒在环境背景下的稳定性、迁移和毒性。NOM,例如水中、沉积物和土壤中发现的腐殖质,与 ENP 相互作用,影响其行为和潜在的环境影响。了解这些相互作用可以深入了解特定化合物(如 “(E)-2,3-二苯基丙-2-烯醛”)在释放到环境中或在自然环境中需要稳定性和生物相容性的应用中时的归宿和行为 (Grillo, Rosa, & Fraceto, 2015)。

在环境修复中的应用

ENP 在环境修复中的使用,特别是在从废水中去除污染物方面,是一个越来越受关注的领域。研究表明,ENP 由于其高表面积和反应性,可以有效吸附或降解有害物质,为水处理和污染控制中的化合物(如 “(E)-2,3-二苯基丙-2-烯醛”)提供了潜在的应用。例如,ENP 与 NOM 和污染物的相互作用会影响修复过程的效率,这表明了一条评估特定化学化合物在环境应用中的有效性的研究途径 (Jegannathan & Nielsen, 2013)。

属性

IUPAC Name |

(E)-2,3-diphenylprop-2-enal |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O/c16-12-15(14-9-5-2-6-10-14)11-13-7-3-1-4-8-13/h1-12H/b15-11- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYVONCAJVKBEGI-PTNGSMBKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=C(C=O)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C(/C=O)\C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-2,3-diphenylprop-2-enal | |

CAS RN |

13702-35-7, 1755-47-1 |

Source

|

| Record name | Benzeneacetaldehyde, alpha-(phenylmethylene)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013702357 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MLS003106633 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=167102 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[Carboxymethyl(2-sulfoethyl)amino]acetic acid](/img/structure/B80184.png)

![[(1R,2S,3S,4S,5R)-3,4-Diacetyloxy-6,8-dioxabicyclo[3.2.1]octan-2-yl] acetate](/img/structure/B80189.png)